Field: Organic Chemistry
Application: It’s used as a catalyst in hydrogenation reactions.
Method: In these reactions, the compound facilitates the addition of hydrogen (H2) across double or triple bonds in organic substrates.
Results: The outcomes of these reactions are hydrogenated products where double or triple bonds have been reduced.
Application: The compound is used in transfer hydrogenative carbon-carbon (C-C) bond-forming reactions.
Method: In these reactions, the compound acts as a catalyst to facilitate the transfer of a hydrogen atom from one organic molecule to another, leading to the formation of a new C-C bond.
Results: The result is the formation of new organic compounds with C-C bonds.
Application: This compound is used in transfer hydrogenation reactions.
Method: In these reactions, the compound acts as a catalyst to facilitate the transfer of a hydrogen atom from a hydrogen donor (such as an alcohol) to an acceptor (such as a carbonyl compound).
Results: The result is the reduction of the acceptor compound and the oxidation of the donor compound.
Application: It’s used as a catalyst in the α-alkylation of ketones with primary alcohols.
Method: In these reactions, the compound facilitates the addition of an alkyl group to the α-position of a ketone using a primary alcohol as the alkyl source.
Results: The outcomes of these reactions are α-alkylated ketones.
Field: Organometallic Chemistry
Application: This compound is used as a precursor of pincer ruthenium carbonyl catalysts.
Method: In these reactions, the compound is used to synthesize pincer ruthenium carbonyl catalysts which are used in various organic synthesis reactions.
Results: The result is the formation of pincer ruthenium carbonyl catalysts which can be used in a variety of reactions.
Application: It’s used as a catalyst in various organic synthesis reactions.
Method: In these reactions, the compound acts as a catalyst to facilitate various types of organic synthesis reactions.
Results: The outcomes of these reactions are various types of organic compounds.
This compound is synthesized in the lab and not found naturally. Researchers use it as a catalyst due to its unique structure and ability to activate hydrogen molecules [].
RuCl(CO)H(PPh3)3 possesses an octahedral structure with ruthenium at the center []. Here's a breakdown of the key features:
The six ligands (CO, Cl, H, and 3xPPh3) around the ruthenium create a distorted octahedral geometry due to the size of the triphenylphosphine groups [].
RuCl(CO)H(PPh3)3 acts as a catalyst in several organic synthesis reactions. Here are two important examples:
For instance, it can be used in the hydrogenation of unsaturated carbon-carbon bonds (C=C) to saturated bonds (C-C).
Balanced chemical equation (generic):
R-CH=CH-R' + H2 (RuCl(CO)H(PPh3)3 catalyst) -> R-CH2-CH2-R'
where R and R' are organic groups.
An example is the transfer hydrogenation of ketones (R-C(O)-R') to alcohols (R-CH(OH)-R') using an alcohol as the hydrogen donor.
Balanced chemical equation (generic):
R-C(O)-R' + R''OH (RuCl(CO)H(PPh3)3 catalyst) -> R-CH(OH)-R' + R''C=O
where R, R', and R'' are organic groups.
Irritant